![molecular formula C14H17N3O2S2 B2964879 3-(octahydro-2H-1,4-benzothiazine-4-sulfonyl)pyridine-2-carbonitrile CAS No. 1825718-25-9](/img/structure/B2964879.png)
3-(octahydro-2H-1,4-benzothiazine-4-sulfonyl)pyridine-2-carbonitrile
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Description
The compound “3-(octahydro-2H-1,4-benzothiazine-4-sulfonyl)pyridine-2-carbonitrile” is a complex organic molecule that contains a benzothiazine group . Benzothiazines are a group of heterocyclic organic compounds that are still largely unexplored for their pharmacological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzothiazines can be prepared through various methods . These methods allow for the introduction of diverse substituents at different positions .Molecular Structure Analysis
The molecular structure of this compound likely includes a benzothiazine ring, which is a type of heterocyclic compound. Heterocycles having sulfur or nitrogen atoms or both of them are the general features present in the structures of most of the pharmaceutical and natural compounds .Future Directions
Given the biological activity of many benzothiazine derivatives, further exploration of “3-(octahydro-2H-1,4-benzothiazine-4-sulfonyl)pyridine-2-carbonitrile” and related compounds could be beneficial. They could potentially be developed into new drugs and play an important role in modern drug discovery .
properties
IUPAC Name |
3-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]thiazin-4-ylsulfonyl)pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S2/c15-10-11-14(6-3-7-16-11)21(18,19)17-8-9-20-13-5-2-1-4-12(13)17/h3,6-7,12-13H,1-2,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJPWHMYNLKVAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)N(CCS2)S(=O)(=O)C3=C(N=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(octahydro-2H-1,4-benzothiazine-4-sulfonyl)pyridine-2-carbonitrile |
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